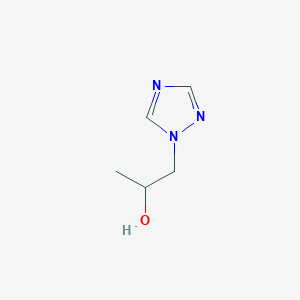

1-(1H-1,2,4-Triazol-1-YL)propan-2-OL

描述

属性

分子式 |

C5H9N3O |

|---|---|

分子量 |

127.14 g/mol |

IUPAC 名称 |

1-(1,2,4-triazol-1-yl)propan-2-ol |

InChI |

InChI=1S/C5H9N3O/c1-5(9)2-8-4-6-3-7-8/h3-5,9H,2H2,1H3 |

InChI 键 |

DGWHDIYEULVUTH-UHFFFAOYSA-N |

规范 SMILES |

CC(CN1C=NC=N1)O |

产品来源 |

United States |

准备方法

Base-Catalyzed Epoxide Opening

Reacting 1,2-epoxypropane derivatives with 1,2,4-triazole under basic conditions represents another key pathway. For instance, 2-(2,4-difluorophenyl)-2,3-epoxypropane reacts with triazole in ethanol or tetrahydrofuran (THF) using triethylamine as a catalyst. The epoxide’s strained oxygen ring undergoes nucleophilic attack at the less substituted carbon, forming 1-(1H-1,2,4-triazol-1-yl)propan-2-ol.

While straightforward, this method also suffers from regiospecificity issues. Competing attacks at either carbon of the epoxide can generate positional isomers, necessitating column chromatography for separation. Modifications, such as using oxirane acid salts (e.g., epichlorohydrin sulfate), improve specificity by stabilizing the transition state.

Acid-Mediated Epoxide Opening

To enhance regiospecificity, recent advancements employ acid catalysts. For example, oxirane acid salts (general formula II, where X = chloride, sulfate, or methanesulfonate) react with 1,2,4-triazole in aqueous or alcoholic media. The acid protonates the epoxide oxygen, increasing electrophilicity at the adjacent carbon and directing nucleophilic attack to the desired position. This method reduces isomer formation to <5%, achieving yields exceeding 80% without chromatography.

Multi-Step Synthesis via Intermediate Formation

Aminolysis of Epoxide Intermediates

A PMC study demonstrates the synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives through aminolysis of epoxide intermediates. For example, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole reacts with benzylamine in ethanol at 70–80°C, followed by purification via silica gel chromatography. While this method primarily targets antifungal agents, the intermediate 1-(1H-1,2,4-triazol-1-yl)propan-2-ol is isolated in 72% yield.

Sulfonylation and Subsequent Functionalization

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield | Regiospecificity | Purification |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 1-Chloropropan-2-ol, 1,2,4-triazole | DMF, K₂CO₃, 80°C | 65–72% | Low | Column chromatography |

| Base-Catalyzed Epoxide | Epoxide, 1,2,4-triazole, Et₃N | THF, reflux | 70–75% | Moderate | Chromatography |

| Acid-Mediated Epoxide | Oxirane acid salt, 1,2,4-triazole | H₂O/EtOH, 60°C | >80% | High | Filtration |

| Aminolysis | Epoxide, benzylamine | EtOH, 70–80°C | 72% | Moderate | Chromatography |

Challenges and Optimization Strategies

Regiospecificity Enhancements

The primary challenge in synthesizing 1-(1H-1,2,4-triazol-1-yl)propan-2-ol lies in controlling reaction specificity. Acid-mediated epoxide opening (Method 2.2) significantly reduces isomer formation by leveraging transition-state stabilization . Alternatively, using bulky leaving groups in substitution reactions (Method 1) can sterically hinder undesired nucleophilic attacks, though this remains underexplored in literature.

化学反应分析

Types of Reactions

1-(1H-1,2,4-Triazol-1-YL)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(2-oxopropyl)-1,2,4-triazole.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of various substituted triazole derivatives.

科学研究应用

1-(1H-1,2,4-Triazol-1-YL)propan-2-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antifungal and antibacterial agent.

Medicine: Explored for its potential in drug development, particularly in the design of antifungal and anticancer drugs.

Industry: Utilized in the production of polymers and other materials with specific properties.

作用机制

The mechanism of action of 1-(1H-1,2,4-Triazol-1-YL)propan-2-OL involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, leading to antimicrobial or anticancer effects. The hydroxypropyl group enhances its solubility and facilitates its interaction with target molecules.

相似化合物的比较

Comparison with Structurally Similar Triazole Derivatives

Fluconazole and Derivatives

Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol) is a clinically used antifungal agent. Key differences include:

- Structural Features: Fluconazole incorporates a difluorophenyl group and dual triazole rings, enhancing its affinity for fungal CYP51 (lanosterol 14α-demethylase) .

- Activity : Fluconazole exhibits broad-spectrum antifungal activity with MIC values in the μg/mL range against Candida albicans and Aspergillus fumigatus . In contrast, 1-(1H-1,2,4-triazol-1-yl)propan-2-ol itself lacks direct antifungal data but serves as a precursor for more complex derivatives.

- Metabolism : Fluconazole’s fluorine atoms improve metabolic stability, whereas the hydroxypropyl group in 1-(1H-1,2,4-triazol-1-yl)propan-2-ol may increase polarity, affecting bioavailability .

Table 1: Comparison of Key Triazole Derivatives

Prothioconazole and Metabolites

Prothioconazole (2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol) is an agricultural fungicide. Its activity arises from the desthio metabolite, which retains the triazole and chlorophenyl groups . Compared to 1-(1H-1,2,4-triazol-1-yl)propan-2-ol:

- Substituents : The chlorocyclopropyl and chlorophenyl groups in prothioconazole enhance binding to fungal targets, while the hydroxypropyl group in the parent compound may limit membrane permeability.

- Metabolism : Prothioconazole requires metabolic activation, whereas 1-(1H-1,2,4-triazol-1-yl)propan-2-ol is a simpler scaffold for further functionalization .

Biaryloxy Derivatives

Derivatives with biaryloxy side chains (e.g., 1-(substituted biaryloxy)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol) demonstrate 4–64-fold higher activity than voriconazole against C. albicans . These compounds leverage extended aromatic systems for improved target interactions, a feature absent in 1-(1H-1,2,4-triazol-1-yl)propan-2-ol.

常见问题

Q. Recommended protocols for assessing in vitro cytochrome P450 inhibition

- Step-by-Step :

Enzyme Source : Human liver microsomes (HLMs) pooled from ≥10 donors.

Incubation : 37°C, NADPH-regenerating system, 30-min pre-incubation.

Substrate Probe : Midazolam (CYP3A4) or diclofenac (CYP2C9).

Analysis : LC-MS/MS quantification of metabolites (1’-OH-midazolam, 4’-OH-diclofenac).

Data Interpretation : IC calculated via nonlinear regression (GraphPad Prism) .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。